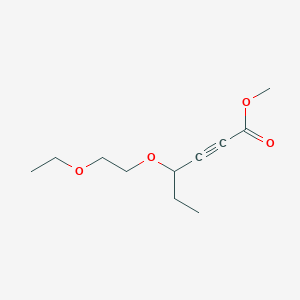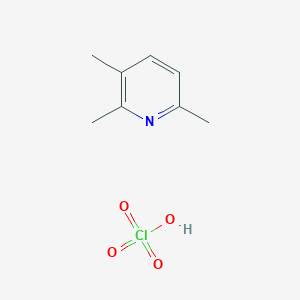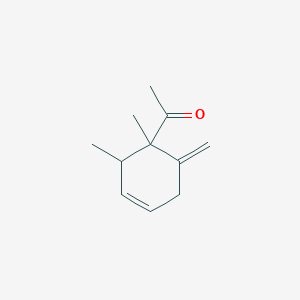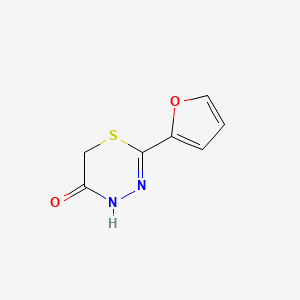![molecular formula C27H23OP B14382481 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one CAS No. 89966-00-7](/img/structure/B14382481.png)
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is a complex organic compound with a unique structure that includes a phosphanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one typically involves the reaction of benzyl chloride with diphenylphosphine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride to facilitate the formation of the phosphanylidene group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one involves its interaction with various molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, influencing different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Diphenylphosphine: Similar structure but lacks the benzyl group.
Benzylphosphine: Contains the benzyl group but lacks the diphenyl groups.
Uniqueness
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is unique due to the presence of both benzyl and diphenyl groups attached to the phosphanylidene moiety
Properties
CAS No. |
89966-00-7 |
|---|---|
Molecular Formula |
C27H23OP |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[benzyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone |
InChI |
InChI=1S/C27H23OP/c28-27(24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)21-23-13-5-1-6-14-23/h1-20,22H,21H2 |
InChI Key |
AWIYDESOCXLVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=CC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)
![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)




![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)

![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)

![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
